molecular formula C19H24O2 B7804028 16-Oxocafestol CAS No. 68917-64-6

16-Oxocafestol

Cat. No.: B7804028
CAS No.: 68917-64-6
M. Wt: 284.4 g/mol
InChI Key: DDWYTNONBBOFFA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Oxocafestol can be synthesized from cafestol through a series of oxidation reactions. The typical synthetic route involves the oxidation of cafestol using reagents such as chromium trioxide or potassium permanganate under controlled conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory procedures scaled up for industrial applications. This involves the use of large-scale oxidation reactions with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions: 16-Oxocafestol undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to cafestol or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: More oxidized derivatives of cafestol.

    Reduction: Cafestol and other reduced forms.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

16-Oxocafestol has several scientific research applications:

Mechanism of Action

16-Oxocafestol exerts its effects primarily by inducing the activity of phase II detoxifying enzymes, particularly glutathione S-transferase. This enzyme plays a crucial role in detoxifying harmful compounds by conjugating them with glutathione, thereby making them more water-soluble and easier to excrete . The molecular targets include the regulatory elements of the genes encoding these enzymes, leading to their increased expression and activity.

Comparison with Similar Compounds

    Cafestol: The parent compound from which 16-Oxocafestol is derived.

    Kahweol: Another diterpene found in coffee with similar detoxifying enzyme-inducing properties.

Uniqueness: this compound is unique due to its higher potency in inducing phase II detoxifying enzymes compared to its parent compound, cafestol. This makes it a valuable compound for research into detoxification mechanisms and potential therapeutic applications .

Properties

IUPAC Name

12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWYTNONBBOFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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